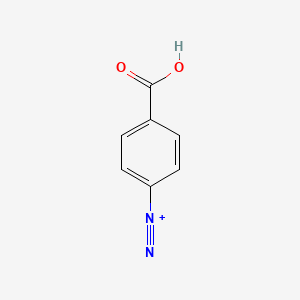

4-carboxybenzenediazonium

Beschreibung

Contextualizing Arenediazonium Salts in Contemporary Organic and Materials Chemistry

Arenediazonium salts are a class of organic compounds characterized by the presence of a diazonium group (–N₂⁺) attached to an aromatic ring. researchgate.net These salts are highly valuable intermediates in organic synthesis, primarily due to the excellent leaving group ability of dinitrogen gas (N₂), which facilitates a wide array of substitution reactions. researchgate.netresearchgate.net Traditionally, arenediazonium salts are well-known for their role in the Sandmeyer and Schiemann reactions, which allow for the introduction of various substituents onto an aromatic ring. researchgate.net

In contemporary chemistry, the applications of arenediazonium salts have expanded significantly. They are now pivotal in the development of advanced materials, where they are used to functionalize surfaces, thereby altering their chemical and physical properties. cardiff.ac.uk This has profound implications for fields such as electronics, sensor technology, and biomaterials. cardiff.ac.uk Furthermore, recent advancements have seen arenediazonium salts utilized in photoredox catalysis and other modern synthetic methodologies, highlighting their sustained importance in the progression of chemical science. nih.gov

Distinctive Features and Research Significance of 4-Carboxybenzenediazonium

This compound distinguishes itself from other arenediazonium salts through its unique bifunctional nature. This feature has garnered considerable attention from the research community, leading to its use in a variety of specialized applications.

The structure of this compound incorporates two key functional groups: the highly reactive diazonium group and a carboxylic acid group. This dual functionality is the cornerstone of its research significance. The diazonium group provides a reactive handle for covalent attachment to a wide range of substrates, while the carboxylic acid group offers a site for further chemical modification or can be utilized for its inherent properties, such as its ability to coordinate with metal ions or participate in hydrogen bonding.

This unique combination allows for a two-pronged approach in molecular design and surface engineering. The diazonium group can act as an anchor to a surface, while the outwardly oriented carboxylic acid groups can then be used to control surface properties like wettability, to bind to biomolecules, or to serve as initiation sites for polymerization.

The primary application of this compound lies in the field of surface modification. The electrochemical or spontaneous reduction of the diazonium group generates a highly reactive aryl radical, which readily forms a covalent bond with a variety of substrates, including metals, carbon materials, and semiconductors. beilstein-journals.org This process, known as grafting, results in the formation of a robust organic layer on the surface.

In the context of surface modification, the carboxylic acid moiety of the grafted 4-carboxyphenyl layer plays a crucial role. It can be deprotonated to create a negatively charged surface, which can be used to electrostatically interact with positively charged species. This has been exploited in the development of sensors, where the carboxylic acid groups can bind to target analytes, and in creating biocompatible surfaces that can immobilize enzymes or other biological molecules. Moreover, these modified surfaces have shown significant promise in corrosion inhibition, where the grafted layer acts as a protective barrier. beilstein-journals.orgyoutube.com

While the use of this compound as a building block in multi-step solution-phase synthesis is less documented, its potential is evident. In principle, the diazonium group can be replaced by a variety of functional groups through established diazonium chemistry, while the carboxylic acid can be converted into other functionalities such as esters or amides. This would allow for the incorporation of the carboxyphenyl moiety into larger, more complex molecules, making this compound a versatile precursor in the synthesis of functional organic materials. jmaterenvironsci.com

Methodological Approaches for Investigating this compound

A suite of analytical techniques is employed to characterize this compound and the surfaces it modifies. These methods provide insights into the chemical structure, composition, and morphology of the compound and the resulting functionalized materials.

Spectroscopic Techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in this compound and to confirm its successful grafting onto a surface. The presence of the diazonium group is indicated by a characteristic absorption band, and the carboxylic acid group also has distinct vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of this compound and its derivatives. While the inherent instability of diazonium salts can make NMR studies challenging, they provide invaluable information about the connectivity of atoms in the molecule.

Electrochemical and Surface Analysis Techniques:

Cyclic Voltammetry (CV): CV is a key technique for studying the electrochemical behavior of this compound and for carrying out its electrografting onto conductive substrates. jmaterenvironsci.com The cyclic voltammogram provides information about the reduction potential of the diazonium group and can be used to control the thickness of the grafted layer.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material. It is used to confirm the presence of the grafted carboxyphenyl layer and to determine the nature of the covalent bond between the organic layer and the substrate.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): SEM and AFM are imaging techniques used to visualize the morphology of surfaces modified with this compound. beilstein-journals.org SEM provides high-resolution images of the surface topography, while AFM can be used to measure the thickness and roughness of the grafted layer. beilstein-journals.org

Theoretical Modeling:

Density Functional Theory (DFT): DFT calculations are employed to model the molecular structure and properties of this compound. beilstein-journals.org These theoretical studies can provide insights into the electronic structure, reactivity, and interaction of the molecule with surfaces, complementing experimental findings. beilstein-journals.org

Data Tables

Table 1: Physicochemical Properties of this compound Tetrafluoroborate (B81430)

| Property | Value |

| IUPAC Name | This compound;tetrafluoroborate |

| Molecular Formula | C₇H₅BF₄N₂O₂ |

| Molecular Weight | 235.93 g/mol |

| Appearance | White to off-white solid |

Data sourced from PubChem CID 12489775 nih.gov

Table 2: Spectroscopic and Electrochemical Data for this compound

| Analytical Technique | Observation | Significance | Reference |

| FTIR | Characteristic peak for the diazonium group (N≡N stretch) | Confirms the presence of the diazonium functionality. | beilstein-journals.org |

| ¹H NMR | Aromatic proton signals | Provides information on the substitution pattern of the benzene (B151609) ring. | researchgate.net |

| Cyclic Voltammetry | Irreversible reduction peak | Corresponds to the reduction of the diazonium group to form an aryl radical. | jmaterenvironsci.com |

| XPS (C 1s) | Component at ~285 eV and higher binding energy components | Indicates the presence of C-C/C-H bonds and carboxyl groups in the grafted layer. | |

| XPS (N 1s) | Peaks corresponding to the diazonium group or its reduction products | Confirms the presence and reaction of the diazonium group at the surface. | |

| XPS (O 1s) | Peaks corresponding to the carboxylic acid group | Confirms the presence of the carboxyl functionality on the surface. |

Table 3: Applications of this compound in Surface Modification

| Application Area | Substrate | Key Finding | Reference |

| Corrosion Inhibition | Mild Steel | Spontaneously grafted layer provides significant corrosion protection in acidic media. | beilstein-journals.orgyoutube.com |

| Electrochemical Sensors | Glassy Carbon Electrode | The number of grafted layers can be controlled by the concentration of the diazonium salt. | jmaterenvironsci.com |

| Biomolecule Immobilization | Various | The carboxylic acid groups provide a platform for the covalent attachment of biomolecules. | |

| Functional Materials | Carbon Nanotubes | Can be used to introduce functional groups onto nanomaterials, tailoring their properties. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-carboxybenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-9-6-3-1-5(2-4-6)7(10)11/h1-4H/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIPBOWHXAOZII-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N2O2+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169598 | |

| Record name | Benzenediazonium, 4-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17333-88-9 | |

| Record name | Benzenediazonium, 4-carboxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017333889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Preparation Techniques for 4 Carboxybenzenediazonium

Conventional Diazotization of 4-Aminobenzoic Acid

The most common method for preparing 4-carboxybenzenediazonium salts is the diazotization of 4-aminobenzoic acid. scirp.orgscirp.orgajchem-a.com This reaction typically involves treating a solution of 4-aminobenzoic acid with a nitrosating agent, most commonly nitrous acid (HNO₂), which is itself generated in situ from the reaction of sodium nitrite (B80452) (NaNO₂) with a strong acid. ajchem-a.comrsc.orgquestjournals.org

Optimization of Nitrosation Conditions (e.g., Temperature, Acid Concentration)

The conditions under which nitrosation occurs are crucial for maximizing the yield and stability of the resulting diazonium salt.

Temperature: The diazotization reaction is exothermic and the resulting diazonium salts are often thermally unstable. Therefore, strict temperature control is paramount. The reaction is typically carried out at low temperatures, generally between 0 and 5 °C, using an ice-water bath to dissipate heat. ajchem-a.com Maintaining this low temperature minimizes the decomposition of the diazonium salt to undesired byproducts, such as 4-hydroxybenzoic acid, which can form through nucleophilic attack by water. scirp.org

Acid Concentration: The concentration of the acid serves multiple purposes. It is required to generate the active nitrosating species from sodium nitrite and to prevent the coupling of the diazonium salt with the unreacted parent amine. A sufficient excess of acid is necessary to maintain a low pH and ensure the complete conversion of the amine. For instance, studies have shown that even with a ten-fold excess of hydrochloric acid, the formation of 4-hydroxybenzoic acid can still be a significant side reaction. scirp.org The choice of acid can also influence the reaction, with sulfuric acid and hydrochloric acid being commonly employed. scirp.orgrsc.org In some procedures, the nitrous acid is generated in situ from sulfuric acid and sodium nitrite before being added to a cold, dilute sulfuric acid solution of 4-aminobenzoic acid to limit nitration side reactions. scirp.org

Impact of Counter-Anion on Salt Stability and Reactivity (e.g., Tetrafluoroborate (B81430), Chloride, Tosylate)

The counter-anion associated with the diazonium cation plays a significant role in the stability and reactivity of the resulting salt.

Tetrafluoroborate ([BF₄]⁻): this compound tetrafluoroborate is a commonly used salt due to its relatively higher stability compared to other diazonium salts. nih.gov The non-nucleophilic and non-basic nature of the tetrafluoroborate anion contributes to the enhanced stability of the crystalline salt, making it easier to isolate, handle, and store. This stability is advantageous for applications where the diazonium salt is not used immediately after its preparation.

Chloride (Cl⁻): Diazonium chlorides are often generated in situ and used directly in subsequent reactions. questjournals.org While they are highly reactive, they are also less stable than their tetrafluoroborate counterparts and are typically not isolated as crystalline solids. The chloride anion is more nucleophilic than tetrafluoroborate, which can lead to a higher propensity for side reactions.

Tosylate (CH₃C₆H₄SO₃⁻): While less common in the literature for this compound specifically, tosylate anions are known to form stable and crystalline diazonium salts. The large, non-nucleophilic nature of the tosylate anion can impart stability similar to or greater than that of tetrafluoroborate.

In Situ Generation of this compound Cations

For many applications, the isolation of the diazonium salt is not necessary. In these cases, the this compound cation is generated in the reaction mixture and consumed as it is formed. questjournals.orgresearchgate.netresearchgate.net This approach minimizes the handling of potentially explosive solid diazonium salts and can be more efficient for certain synthetic transformations.

Electrochemical Generation Methods

Electrochemical methods offer a controlled way to generate diazonium cations in situ. researchgate.netnih.gov This can be achieved by the electrochemical reduction of a suitable precursor at the electrode surface. For instance, diazonium cations can be generated in the diffusion layer of an electrode by the electrocatalytic reduction of nitrate (B79036) to nitrite. nih.gov The newly formed nitrite then reacts with an arylamine present in the solution to produce the corresponding diazonium cation, which can be immediately used for surface modification or other reactions. nih.gov This technique allows for localized generation of the diazonium salt, which can be advantageous for applications like surface grafting on specific materials. nih.gov Cyclic voltammetry is a common technique used for the electrografting of diazonium salts onto electrode surfaces. nih.gov

Photochemical Generation from Precursors (e.g., Triazabutadienes)

Photochemical methods provide another route for the in situ generation of diazonium cations. While specific examples for this compound from triazabutadienes are not extensively detailed in the provided search results, the general principle involves the light-induced decomposition of a precursor molecule to yield the desired diazonium species. This approach allows for temporal and spatial control over the generation of the reactive intermediate. The use of light-harvesting chromophores, or "antennas," can facilitate the energy transfer required to initiate the photochemical reaction. diva-portal.org

Purification and Handling Strategies for Crystalline this compound Salts

When crystalline this compound salts are required, specific purification and handling procedures must be followed due to their potential instability.

Purification: After the initial synthesis and precipitation, the crude diazonium salt is typically purified by washing with cold, non-reactive solvents to remove residual acid and unreacted starting materials. The choice of washing solvent is critical to avoid dissolving the desired product or promoting its decomposition. Diethyl ether or cold ethanol (B145695) are often used for this purpose. Recrystallization can be performed from a suitable solvent system, but this must be done with extreme caution due to the thermal and shock sensitivity of diazonium salts.

Fundamental Reaction Mechanisms and Pathways of 4 Carboxybenzenediazonium

Electrochemical Reduction Mechanisms of 4-Carboxybenzenediazonium

The electrochemical reduction of this compound is a complex process that initiates the modification of conductive surfaces. This process involves the transfer of electrons from an electrode to the diazonium salt, leading to a cascade of chemical transformations.

Radical-Anion Formation and Subsequent Reactions

The electrochemical process can sometimes proceed through an ECE (electron-chemical-electron) mechanism, where an initial electron transfer is followed by a chemical reaction and then a second electron transfer. chemrxiv.org In the case of diazonium reduction, after the initial formation of the aryl radical, subsequent reactions can occur. For instance, if the aryl radical abstracts a hydrogen atom, it forms a neutral aromatic molecule. This molecule can then be reduced at the electrode surface at a sufficiently negative potential to form a radical anion. These radical anions are generally stable under specific conditions, such as the absence of oxygen and water. nih.gov The stability and reactivity of these radical anions can influence the subsequent growth of multilayer films on the electrode surface.

Role of Scan Rate and Concentration in Reaction Pathways

The specific pathway of the electrochemical reduction of this compound is significantly influenced by experimental parameters, particularly the scan rate in cyclic voltammetry and the concentration of the diazonium salt. researchgate.netnih.gov

Concentration: The concentration of the this compound (4-CBD) salt has a direct impact on the thickness of the grafted layer on the electrode surface. nih.gov Studies have shown a linear relationship between the concentration of 4-CBD and the number of layers formed on a glassy carbon electrode (GCE). nih.gov At lower concentrations, the formation of a monolayer or a sub-monolayer is favored. As the concentration increases, multilayer formation becomes more prominent. researchgate.netnih.govresearchgate.net For example, at a scan rate of 0.10 V·s⁻¹, the number of grafted layers was found to vary from 0.9 to 4.3 as the 4-CBD concentration was increased from 0.050 to 0.30 mmol/L. nih.gov

Scan Rate: The scan rate determines the timescale of the experiment and influences whether surface-adsorbed species have time to react or diffuse away from the electrode. A higher scan rate during the reduction of diazonium salts generally leads to a less covered surface. researchgate.net The interplay between scan rate and concentration is crucial; for instance, at a high concentration of a similar diazonium salt (4-nitrobenzenediazonium), two reduction peaks were observed at a lower scan rate, while only one was present at a higher scan rate. researchgate.net This indicates that scan rate and concentration together dictate the mechanism and the extent of surface modification. researchgate.net

Table 1: Effect of Concentration and Scan Rate on this compound Grafting

| Parameter | Condition | Observed Effect on Grafting | Reference |

|---|---|---|---|

| Concentration | Low (e.g., ≤0.40 mmol/L) | Tends to form mono- or sub-monolayers. | researchgate.net |

| High (e.g., ≥1.0 mmol/L) | Promotes the formation of multilayers. nih.govresearchgate.net | nih.govresearchgate.net | |

| 0.050 to 0.30 mmol/L | Number of layers increases linearly with concentration. nih.gov | nih.gov | |

| Scan Rate | Low (e.g., ≤ 0.20 V·s⁻¹) | Can lead to multiple reduction peaks at high concentrations, suggesting complex mechanisms. researchgate.net | researchgate.net |

| High (e.g., ≥ 0.50 V·s⁻¹) | Can result in a single reduction peak and less surface coverage. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

Surface-Catalyzed vs. Uncatalyzed Reduction Processes

The electrochemical reduction of diazonium salts can exhibit characteristics of both surface-catalyzed and uncatalyzed processes, often distinguishable by the appearance of multiple reduction peaks in cyclic voltammetry experiments. researchgate.net

A surface-catalyzed reduction is believed to occur on a clean, unmodified electrode surface. researchgate.net This process is typically observed as the first reduction peak at a less negative potential during the initial voltammetric scan. researchgate.net The pristine surface of the electrode material, such as glassy carbon, facilitates the electron transfer to the diazonium ion.

Once the electrode surface becomes partially or fully covered by the grafted aryl layer, this initial catalytic pathway is hindered. researchgate.net A second reduction peak, appearing at a more negative potential, is then attributed to a non-catalytic or uncatalyzed reduction of the diazonium salt. researchgate.net This second process involves the reduction of diazonium ions through the already-formed organic layer or at the edges of the grafted islands. The appearance and prominence of these two peaks are highly dependent on the concentration of the diazonium salt and the voltammetric scan rate. researchgate.net

Covalent Grafting Mechanisms on Conductive Surfaces

The generation of aryl radicals via electrochemical reduction is the basis for a versatile method of covalently modifying conductive surfaces. acs.orgacs.org This technique, often termed electrografting, creates robust, chemically bonded organic layers on materials like glassy carbon, gold, and other metals. rsc.orgresearchgate.net

Formation of Aryl-Surface Covalent Bonds

The highly reactive aryl radicals generated at the electrode surface rapidly react with the surface itself to form a stable, covalent aryl-surface bond. acs.orgnih.gov This reaction is efficient because the radicals are formed in close proximity to the surface and are not typically reduced further at their formation potential. acs.org The resulting bond, for example, a carbon-carbon bond in the case of a carbon electrode, is strong and leads to a permanently attached organic layer. acs.orgnih.gov

The initial grafting of radicals onto the surface can be followed by further reactions. Other aryl radicals can attack the already-grafted aryl rings, leading to the growth of multilayers, which are essentially polyaryl films. nih.gov The specific nature of the substituent on the aryl diazonium salt can influence this growth mechanism. For instance, this compound has been observed to promote a layer-by-layer growth, in contrast to the dendritic growth seen with other derivatives like 4-nitrobenzenediazonium (B87018). nih.gov This covalent attachment method is a powerful tool for creating functionalized surfaces for a wide range of applications, including the development of sensors and the modification of materials to control their surface properties. rsc.orgresearchgate.net

Mechanism of Multilayer Formation (e.g., Azo Bonds, C-C Bonds)

The formation of multilayers from this compound on surfaces is a complex process that can proceed through different mechanisms, largely influenced by the reaction conditions and the nature of the substituent group on the diazonium salt.

When this compound (4-CBD) is electrografted onto graphitic substrates, it tends to form multilayers in a layer-by-layer fashion. nih.gov This is in contrast to other diazonium salts like 4-nitrobenzenediazonium (4-NBD), which exhibits a dendritic or island-like growth pattern. nih.gov The layer-by-layer growth of 4-CBD suggests that after the initial layer is formed, subsequent radicals preferentially react with the already grafted layer rather than the substrate. nih.gov This process involves the formation of new covalent bonds, which can be either carbon-carbon (C-C) bonds or azo (–N=N–) bonds, leading to the buildup of a multilayered film. nih.govresearchgate.net

The initial step in electrografting is the reduction of the diazonium cation to form a highly reactive aryl radical. This radical then covalently bonds to the surface. nih.govualberta.ca For multilayer formation, a second diazonium ion can react with the already grafted aryl group. This can occur through two primary pathways:

Azo Bond Formation: The diazonium ion can couple with an activated aromatic ring of a grafted molecule to form an azo bridge.

C-C Bond Formation: An aryl radical can attack an already grafted phenyl ring, leading to the formation of a biphenyl-like linkage.

The ability of the growing film to conduct electrons is crucial for multilayer formation, as electrons need to be transferred from the electrode to the diazonium ions in the solution. ualberta.ca The formation of these multilayers can be controlled by varying parameters such as the concentration of the diazonium salt and the number of electrochemical cycles. nih.govnih.gov

Influence of Surface Material (e.g., Carbon, Gold, Metal Oxides) on Grafting

The nature of the substrate material plays a significant role in the grafting process of this compound. The efficiency and mechanism of attachment are highly dependent on the surface's chemical and physical properties.

Carbon Surfaces: Glassy carbon and pyrolyzed photoresist films are common substrates for diazonium grafting. ualberta.canih.govnih.gov On these surfaces, the 4-carboxyphenyl radicals form a strong, covalent carbon-carbon bond. ualberta.ca The grafting on carbon can be achieved electrochemically or spontaneously. nih.govrsc.org The concentration of the this compound salt has a linear relationship with the number of layers grafted on a glassy carbon electrode. nih.govnih.gov For instance, varying the concentration from 0.050 to 0.30 mmol/L can result in films ranging from 0.9 to 4.3 layers thick. nih.govnih.gov

Gold Surfaces: Gold is another widely used substrate for diazonium grafting. nih.govresearchgate.net The modification of gold surfaces with this compound can be initiated by localized surface plasmon resonance, where hot electrons generated on gold nanostructures induce the reduction of the diazonium salt. nih.gov This leads to the grafting of the carboxyphenyl groups, particularly at the extremities of the nanostructures. nih.gov The resulting organic layers on gold can be characterized by techniques like infrared reflection-absorption spectroscopy (IRRAS) and ellipsometry. researchgate.net

Metal Oxides and Other Materials: The grafting of diazonium salts is not limited to carbon and gold. It has been successfully applied to other materials, including metal oxides like tin oxide (SnO₂), as well as metals like copper and iron. nih.govrsc.orgresearchgate.net For example, trifluoromethylphenyl layers can be grafted onto SnO₂ plates by simple immersion in a diazonium salt solution. nih.gov Mild steel surfaces have also been modified with this compound to enhance corrosion resistance in acidic environments. rsc.org

The table below summarizes the effect of different surface materials on the grafting of this compound.

| Surface Material | Grafting Method(s) | Key Findings |

| Glassy Carbon | Electrochemical (Cyclic Voltammetry) | Layer thickness is linearly dependent on diazonium concentration. nih.govnih.gov |

| Pyrolyzed Photoresist Film | Electrochemical Reduction | Forms densely packed monolayers and multilayers. ualberta.ca |

| Highly Oriented Pyrolytic Graphite (B72142) (HOPG) | Electrochemical | Exhibits layer-by-layer growth. nih.gov |

| Gold | Localized Surface Plasmon Resonance, Photochemical | Grafting can be localized on nanostructures. nih.govresearchgate.net |

| **Tin Oxide (SnO₂) ** | Immersion | Spontaneous grafting is possible. nih.gov |

| Mild Steel | Electrochemical, Spontaneous | Improves corrosion inhibition. rsc.org |

| Copper | Spontaneous, Photochemical | Readily grafts due to the reducing nature of the metal. nih.govresearchgate.net |

| Iron | Spontaneous, Photochemical | Readily grafts due to the reducing nature of the metal. nih.govresearchgate.net |

Nucleophilic Aromatic Substitution and Coupling Reactions

This compound's diazonium group is a good leaving group, making the aromatic ring susceptible to nucleophilic attack. This property allows for a range of substitution and coupling reactions.

Azo Coupling Reactions with Active Methylene (B1212753) Compounds

Azo coupling is a reaction where a diazonium compound reacts with an electron-rich nucleophile to form an azo compound (R−N=N−R'). wikipedia.orgwikipedia.org this compound chloride, derived from the diazotization of p-aminobenzoic acid, readily undergoes azo coupling with compounds containing active methylene groups. questjournals.orgresearchgate.net These reactions are typically carried out in a protic organic solvent in the presence of a base like sodium acetate, which activates the methylene group for nucleophilic attack. questjournals.orgresearchgate.net

Examples of active methylene compounds that couple with the diazonium salt of p-aminobenzoic acid include:

Ethyl cyanoacetate (B8463686) questjournals.org

Ethyl acetoacetate (B1235776) researchgate.net

1-Phenyl-3-methyl-5-pyrazolone questjournals.org

Diethyl malonate questjournals.org

Acetylacetone pharmainfo.in

The resulting products are substituted arylazo compounds, which are often colored and have applications as dyes and pigments. wikipedia.orgpharmainfo.in

Intermolecular Coupling for Polymer and Oligomer Formation

The reactive nature of the aryl radicals generated from this compound can lead to intermolecular coupling, resulting in the formation of polymers and oligomers on a surface. nih.govresearchgate.net This process is a key aspect of multilayer formation during electrografting. nih.govresearchgate.net On surfaces like highly oriented pyrolytic graphite (HOPG), the initial aryl radicals can react with already grafted layers, leading to the growth of oligomeric or polymeric chains. nih.gov This can result in the formation of a film that is significantly thicker than a monolayer. ualberta.ca

Thermal Decomposition Pathways and Products

The thermal stability of this compound is a critical factor in its handling and application. Its decomposition can proceed through different pathways, yielding various products.

Heterolytic vs. Homolytic Decomposition

The decomposition of diazonium salts can occur through two primary pathways: heterolytic and homolytic cleavage of the C-N bond. youtube.com

Heterolytic decomposition involves the loss of dinitrogen (N₂) to form an aryl cation and a counter-ion. This pathway is favored in polar solvents and is essentially an Sₙ1-type reaction. libretexts.org

Homolytic decomposition results in the formation of an aryl radical and a nitrogen radical. This pathway is often initiated by reducing agents or photochemically. nih.gov

In the context of thermal decomposition, a study on 4-carboxyl-2,6-dinitrobenzenediazonium ion (a related compound) showed that it decomposes via first-order kinetics. nih.gov The rate of decomposition increases with temperature. nih.gov While this study does not definitively distinguish between heterolytic and homolytic pathways for this compound itself, the formation of aryl radicals during electrochemical reduction points to the accessibility of the homolytic pathway. nih.govualberta.ca The thermal decomposition of carboxybenzenediazonium salts can also lead to the formation of dehydroaromatic intermediates. acs.orgacs.org

The stability of diazonium salts is also influenced by the reaction medium. For instance, 4-carboxyl-2,6-dinitrobenzenediazonium is highly stable in a concentrated sulfuric acid/orthophosphoric acid medium. nih.gov

Formation of Dehydroaromatic Intermediates

The thermal decomposition of this compound salts can proceed through a pathway involving the formation of dehydroaromatic intermediates, specifically 1,4-dehydrobenzene. This reactive species is generated through a proposed heterolytic mechanism.

The process is initiated by the thermal decomposition of solid p-carboxybenzenediazonium chloride. A key study in this area proposed that the evolution of nitrogen from the diazonium group leads to the formation of a carbocation. This is followed by the loss of carbon dioxide, which results in the generation of a 1,4-dehydroaromatic intermediate. acs.org

This dehydroaromatic compound is highly reactive and can subsequently undergo various reactions. For instance, it can be trapped by hydrogen chloride (HCl), which is also evolved during the decomposition, to yield a chloro derivative. In the absence of an efficient trapping agent, the dehydroaromatic intermediate can lead to the formation of polymeric products through autocondensation. acs.org

The investigation into the thermal decomposition of p-carboxybenzenediazonium chloride involved the identification and quantification of the evolved gases and the characterization of the solid products. The gaseous mixture was found to consist of nitrogen (N₂), carbon dioxide (CO₂), and hydrogen chloride (HCl). The solid products were separated into substances with a single phenyl ring and polymeric materials. acs.org

The photoinitiated decomposition of benzenediazonium-4-carboxylate salt has also been studied, with mass spectrometry revealing peaks corresponding to N₂, CO₂, and a -C₆H₄- species, further suggesting the formation of a dehydrobenzene intermediate. acs.org

The table below summarizes the key aspects of the thermal decomposition of p-carboxybenzenediazonium chloride leading to the formation of a 1,4-dehydroaromatic intermediate.

| Starting Material | Proposed Intermediate | Evolved Gases | Subsequent Products |

| p-Carboxybenzenediazonium chloride | 1,4-Dehydrobenzene | N₂, CO₂, HCl | Chloro derivative (from HCl trapping), Polymeric products (from autocondensation) |

Advanced Chemical Applications and Functionalization Strategies of 4 Carboxybenzenediazonium

Surface Functionalization and Modification of Diverse Substrates

The reductive grafting of aryldiazonium salts is a powerful and versatile method for surface functionalization, applicable to conducting, semi-conducting, and insulating materials. nih.gov The process is typically fast, easy to process, and results in highly robust interfaces that are resistant to heat and chemical degradation. nih.gov The core of this strategy is the generation of aryl radicals that can attack a substrate, leading to a strong, covalent aryl-substrate bond. nih.gov

The functionalization of carbon-based materials with 4-carboxybenzenediazonium is well-established, offering a route to tune their surface properties for various applications. The covalent attachment of carboxyphenyl layers modifies the chemical and electronic characteristics of these materials.

Glassy Carbon: Glassy carbon electrodes (GCE) are frequently modified using this compound (4-CBD) via electrochemical grafting. nih.govresearchgate.net This process serves as a platform for constructing electrochemical sensors and biosensors. researchgate.net The modification involves the electrochemical reduction of the diazonium salt, leading to the covalent attachment of a carboxyphenyl (CP) layer onto the GCE surface. nih.govresearchgate.net Characterization techniques such as X-ray Photoelectron Spectroscopy (XPS) have confirmed the successful grafting of these layers. nih.gov

Graphene: The functionalization of graphene with diazonium salts is a key strategy to modulate its properties, such as opening an energy bandgap, which is crucial for electronic applications. nih.gov The covalent bonding of aryl groups to the graphene lattice converts sp²-hybridized carbon atoms to sp³, altering its electronic structure. nih.gov Studies comparing the growth of this compound (4-CBD) with other derivatives like 4-nitro phenyl diazonium (4-NBD) on graphitic surfaces reveal significant differences in the growth mechanism, highlighting the influence of the functional group. nih.gov

Carbon Nanotubes (CNTs): The covalent functionalization of carbon nanotubes with aryl groups via diazonium chemistry is an efficient method to enhance their solubility and processability. nih.gov This modification can endow the nanotubes with new properties for applications in photoelectronics and bioelectrocatalysis. nih.gov A method using in situ generated 4-carboxybenzene diazonium chloride has been shown to produce highly carboxylated CNTs, achieving a high surface graft density. nih.gov

Activated Charcoal: While specific studies focusing solely on the functionalization of activated charcoal with this compound are not prevalent in the searched literature, the principles of modifying carbon surfaces are broadly applicable. Activated charcoal, with its high surface area and porous structure, presents a suitable substrate for modification via diazonium chemistry to introduce carboxylic acid functionalities for applications such as adsorption and catalysis.

The thickness and coverage of the grafted carboxyphenyl layer can be precisely controlled by manipulating the experimental conditions during electrochemical grafting. On glassy carbon electrodes, the number of grafted layers has been found to be linearly dependent on the concentration of the this compound salt in the solution. nih.gov

Research has shown that by varying the concentration of 4-CBD between 0.050 and 0.30 mmol/L, the number of layers grafted onto a GCE can be tuned from approximately 0.9 to 4.3. nih.gov At very low concentrations (e.g., 0.15 mmol/L), a single cyclic voltammetry scan may not form a detectable amount of carboxyphenyl groups, whereas higher concentrations (e.g., 2.5 mmol/L) or multiple scans can lead to the formation of multilayers. nih.gov

Comparative studies on highly oriented pyrolytic graphite (B72142) (HOPG) have revealed that the functional group plays a critical role in the growth mechanism. While 4-nitro phenyl diazonium tends to form dendritic, porous multilayers, this compound exhibits a distinct layer-by-layer growth. nih.gov At low concentrations, 4-CBD forms a sub-monolayer, and as the concentration increases, the first layer becomes more complete before the second layer begins to nucleate and grow. nih.gov

Table 1: Effect of this compound (4-CBD) Concentration on Layer Formation on Glassy Carbon Electrode (GCE)

| 4-CBD Concentration (mmol/L) | Number of Grafted Layers | Observation |

| 0.050 | 0.9 | Near monolayer coverage. |

| 0.15 | Not detectable (1 cycle) | Insufficient concentration for significant grafting in a single scan. |

| 0.30 | 4.3 | Multilayer formation is evident. |

| 2.50 | Detectable multilayer | A single scan at high concentration produces multilayers. |

Data sourced from Phal et al., 2020. nih.gov

The generation of functionalized graphene nanosheets using this compound provides a pathway to materials with tailored properties. The process involves the covalent attachment of carboxyphenyl groups onto the graphene basal plane.

Microscopy studies have shown that at a concentration of 0.01 mM, 4-CBD radicals tend to graft directly onto the graphite surface, forming a layer with an average thickness of about 1.1 ± 0.2 nm, which is consistent with the molecular length of the 4-CBD molecule. nih.gov As the concentration is increased to 0.1 mM, the growth of a second layer becomes apparent, with new "dish-like" features forming on top of the initial grafted layer. nih.gov This layer-by-layer mechanism observed for 4-CBD is distinct from the dendritic growth seen with other diazonium salts, suggesting that the carboxyl group influences the grafting process to favor surface coverage over vertical growth. nih.gov This controlled growth allows for the creation of graphene surfaces with a high density of carboxylic acid groups, which can be used for subsequent chemical reactions or to tune the material's interaction with its environment.

The modification of metallic surfaces with this compound is crucial for applications such as creating stable platforms for biosensors and enhancing corrosion resistance. The robust metal-carbon bond formed provides a durable interface.

Gold: Gold surfaces are commonly functionalized with diazonium salts to create stable organic layers for sensor applications. researchgate.net The electrografting of this compound tetrafluoroborate (B81430) onto gold electrodes creates a passivation layer, which can be confirmed by electrochemical tests. researchgate.net The resulting carboxyl-terminated surface provides a platform for the subsequent immobilization of biomolecules.

Copper: The surface of copper can be effectively passivated through the spontaneous grafting of aryl diazonium salts. nih.gov This method enhances the chemical resistance of copper against corrosive environments, including alkaline solutions and salt spray. nih.gov While not limited to this compound, the versatility of diazonium chemistry allows for the formation of a robust nanolayer of aryl groups that improves the thermostability and corrosion resistance of copper materials. nih.gov

Mild Steel: The surface of mild steel can be modified with 4-carboxyphenyl diazonium to create a protective film against corrosion in acidic environments. nih.govresearchgate.net The diazonium salt can be synthesized in situ and grafted onto the steel surface either spontaneously or with electrochemical assistance. nih.gov The resulting carboxyphenyl layer acts as a barrier, significantly inhibiting the corrosion process. researchgate.net

Aluminum: The functionalization of aluminum alloys with aryl diazonium salts has been explored for corrosion protection. nih.gov Studies have often used 4-nitrobenzenediazonium (B87018) (4-NBD) as a model compound to form thin organic films on the aluminum surface. nih.gov The electrografting process can be influenced by the complex surface of aluminum alloys, which includes the native oxide layer and intermetallic particles (IMPs). Research on Al-7075 alloys with 4-NBD shows that the film preferentially forms on the aluminum oxide matrix or the IMPs depending on the applied electrochemical potential range. nih.gov While specific studies on this compound are less common, these findings suggest that diazonium chemistry is a viable route for modifying aluminum surfaces. nih.gov

A key feature of surface modification with diazonium salts is the potential to form either a single, tightly packed monolayer or thicker multilayer films. The outcome is highly dependent on the reaction conditions and the specific diazonium salt used.

The high reactivity of the generated aryl radicals means they can react not only with the substrate but also with already grafted aryl groups, leading to the growth of polyaryl multilayers. nih.gov However, studies have shown that for this compound, a more controlled, layer-by-layer growth is achievable. nih.gov On graphitic surfaces, 4-CBD tends to form a complete first layer before significant growth of a second layer occurs. nih.gov In contrast, compounds like 4-nitro phenyl diazonium are more prone to forming dendritic and porous multilayers even at low surface coverage. nih.gov On glassy carbon, the transition from monolayer to multilayer growth for 4-CBD is directly correlated with its concentration and the number of electrochemical cycles. nih.gov

The organic layers formed by grafting 4-carboxyphenyl diazonium onto metallic surfaces can provide effective corrosion protection. This is particularly well-documented for mild steel in acidic media.

The grafted layer acts as a physical barrier that slows down the electrochemical reactions responsible for corrosion. researchgate.net Electrochemical impedance spectroscopy (EIS) and polarization curve measurements have been used to quantify the effectiveness of these layers. For a mild steel surface spontaneously grafted with 4-carboxyphenyl diazonium, a corrosion inhibition efficiency of 86% has been reported in 0.5 M HCl. nih.gov Further studies have shown that the inhibition efficiency can be even higher under certain conditions, with one report indicating that a spontaneously grafted surface can decrease the corrosion current density by 98.4% in 0.5 M HCl. researchgate.net The stability and uniformity of the film are crucial factors, with observations showing that films formed in HCl are more consistent and stable than those formed in H₂SO₄. nih.govresearchgate.net

Table 2: Corrosion Inhibition Efficiency of 4-Carboxyphenyl Diazonium on Mild Steel in Acidic Media

| Metal | Corrosive Medium | Grafting Method | Inhibition Efficiency (%) | Source |

| Mild Steel | 0.5 M HCl | Spontaneous | 86 | nih.gov |

| Mild Steel | 0.5 M HCl | Spontaneous | 98.4 (from current density) | researchgate.net |

| Mild Steel | 0.5 M HCl | Electrografted | 77.2 (from current density) | researchgate.net |

| Mild Steel | 0.25 M H₂SO₄ | Spontaneous/Electrografted | Poor decrease in corrosion | researchgate.net |

Metal Oxide and Semiconductor Surfaces (e.g., TiO2, ZnO, ITO)

The functionalization of metal oxide and semiconductor surfaces with this compound salts is a critical strategy for developing advanced materials for various applications, including biosensors and electronic devices. The diazonium group enables covalent attachment to the surface, while the carboxyl group provides a reactive site for further modification.

Titanium Dioxide (TiO₂): Nanocrystalline TiO₂ films are often used as a platform for enzyme immobilization due to their high surface area and biocompatibility. For instance, a glucose biosensor was developed by adsorbing 1,1'-bis(4-carboxybenzyl)-4,4'-bipyridinium di-bromide onto a TiO₂ surface, which then served as a platform for glucose oxidase assembly. nih.gov This approach demonstrates how the carboxyl group can be utilized to anchor biomolecules, enhancing electron transfer processes for biosensing applications. nih.gov

Zinc Oxide (ZnO): ZnO nanorods grown on gold substrates modified with this compound have been employed to create ion-imprinted polymers for the selective detection of heavy metal ions like mercury (II). researchgate.net The diazonium salt modification facilitates the vertical growth of ZnO nanorods, significantly increasing the specific surface area and, consequently, the sensor's performance. researchgate.net

Indium Tin Oxide (ITO): ITO is a transparent conducting oxide widely used in optoelectronic devices. Modification of ITO surfaces with self-assembled monolayers (SAMs) derived from diazonium salts can control the work function, surface roughness, and wetting properties. nih.gov This is crucial for improving the performance of organic light-emitting diodes (OLEDs) by facilitating hole injection. nih.gov The covalent grafting of aryl layers from diazonium salts onto ITO has been shown to be a robust method for creating stable and functional interfaces. preprints.org Studies have demonstrated that such modifications can lead to higher current densities and improved brightness in OLED devices. nih.gov

Post-Grafting Functionalization through Carboxylic Acid Moiety

The carboxylic acid group of surface-grafted this compound serves as a versatile handle for a variety of post-grafting functionalization reactions. This allows for the covalent attachment of a wide range of molecules, tailoring the surface properties for specific applications.

Carbodiimide (B86325) Coupling (EDC/NHS Chemistry) for Amide Bond Formation

A prevalent and effective method for activating the surface-bound carboxylic acid groups is through carbodiimide coupling, most commonly using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). rsc.orgnih.gov This two-step process first activates the carboxyl group to form a more stable NHS ester, which then readily reacts with primary amines to form a stable amide bond. thermofisher.comthermofisher.com

The reaction is typically carried out in a buffer solution, with MES buffer being a suitable choice as it lacks interfering carboxyl and amine groups. thermofisher.com The efficiency of the EDC/NHS activation is highest at a pH between 4.5 and 7.2, while the subsequent reaction with amines is favored at a pH of 7-8. thermofisher.com This method is widely employed due to its high coupling efficiency and the stability of the resulting amide linkage. rsc.orgwikipedia.org

Immobilization of Biomolecules and Ligands

The EDC/NHS activation strategy is extensively used for the immobilization of biomolecules and other ligands onto surfaces functionalized with this compound. This has been demonstrated for a variety of molecules and applications:

Proteins and Antibodies: Antibodies have been successfully attached to carboxyphenyl-modified surfaces for the development of immunosensors. rsc.org For example, anti-methotrexate antibodies were immobilized on a modified electrode for the detection of methotrexate (B535133). rsc.org Similarly, green fluorescent protein (GFP) has been attached to functionalized nanoparticles, retaining its conformation and fluorescence after immobilization. rsc.org

Enzymes: Glucose oxidase has been immobilized on surfaces modified with 4-phenylacetic acid diazonium salt via carbodiimide coupling for the development of glucose sensors. nih.gov

Peptides and DNA: Peptides can be grafted onto 4-carboxyphenyl tethered surfaces for the detection of metal ions. rsc.org Furthermore, amino-terminated DNA has been immobilized on surfaces modified with this compound for applications in DNA sensing and the detection of specific DNA sequences. nih.gov

Other Ligands: The versatility of this approach extends to the attachment of various other molecules, including metal complexes and organic dyes, for applications in electrocatalysis and sensor development. rsc.org

| Biomolecule/Ligand | Surface | Application |

| Anti-rabbit IgG | SiCN nanostrings | Biosensing nih.gov |

| Green Fluorescent Protein (GFP) | Fe-core/carbon-shell nanoparticles | Proof-of-concept for protein immobilization rsc.org |

| Anti-methotrexate antibody | Gold electrode | Immunosensor for methotrexate detection rsc.org |

| Glucose Oxidase | Glassy carbon electrode | Glucose biosensor nih.gov |

| Peptides | Graphite-epoxy composite electrode | Metal ion detection (Cu²⁺, Cd²⁺, Pb²⁺) rsc.org |

| Amino-terminated DNA | Gold electrode array | Detection of Human Papillomavirus sequences nih.gov |

Role in Polymer Chemistry and Composite Materials

This compound and its derivatives play a significant role in polymer chemistry, both in initiating polymerization and in creating functional polymers and composite materials.

Initiation of Polymerization

Aryl diazonium salts, including this compound, can act as initiators for radical polymerization. tcichemicals.comgoogle.com Upon thermal or electrochemical reduction, the diazonium group decomposes, releasing nitrogen gas and generating an aryl radical. This radical can then initiate the polymerization of various monomers. This method allows for the direct grafting of polymer chains from the surface, creating a "polymer brush" structure where the polymer is covalently bound to the substrate. This surface-initiated polymerization is a powerful technique for modifying the properties of materials. greyhoundchrom.com

Synthesis of Functional Polymers and Copolymers

The carboxylic acid functionality of this compound allows for its incorporation into polymers, leading to the synthesis of functional polymers and copolymers. These polymers possess reactive sites along their chains that can be used for further modification or for specific interactions. For example, poly[di(4-carboxyphenoxy)phosphazene] is a polymer that exhibits dynamic helicity and has been investigated for applications as a chirality filter. researchgate.net The presence of the carboxyl groups is crucial for the polymer's properties and potential applications. Furthermore, the synthesis of zwitterionic polymers based on diazonium monomers is being explored for applications in polymer electrolyte membrane (PEM) fuel cells. etsu.edu

The ability to create copolymers with tailored properties is another significant advantage. For instance, statistical copolymers have been synthesized from bio-based monomers containing hydroxyl groups, which can be further functionalized. researchgate.net This approach allows for the development of new materials with specific thermal and mechanical properties for a range of applications, including adhesives and coatings. researchgate.netresearchgate.net

Cross-Coupling Reactions

Aryl diazonium salts, including this compound, have emerged as highly reactive electrophiles in palladium-catalyzed cross-coupling reactions. Their "super-electrophilic" nature allows for extremely rapid reaction kinetics, with turnover frequencies reaching as high as 16,200 h⁻¹. rsc.org This high reactivity enables couplings to proceed under mild conditions, often within seconds or minutes, which is a significant advantage over traditional aryl halide electrophiles that can be less reactive and require more forcing conditions. rsc.orgnih.gov The diazonium group serves as an excellent leaving group (releasing N₂ gas), which drives the reaction forward irreversibly. libretexts.org This property is particularly beneficial for synthesizing products that might be prone to polymerization or degradation under prolonged reaction times. rsc.org

The enhanced electrophilicity of arenediazonium salts has been effectively harnessed for the synthesis of vinylarenes (styrenes) and stilbenes through Suzuki and Heck cross-coupling reactions. rsc.org These reactions provide powerful and efficient routes to valuable π-conjugated systems.

In the context of Suzuki reactions , arenediazonium salts can be coupled with vinylboron compounds to produce substituted styrenes. A notable example is the ultra-fast coupling with potassium vinyltrifluoroborate. rsc.org This reaction proceeds rapidly, allowing for the synthesis of styrenes that are often susceptible to polymerization in a matter of seconds. The reaction conditions are mild and tolerate a variety of functional groups, including halides, which might otherwise participate in coupling reactions. rsc.org The general Suzuki coupling mechanism involves an oxidative addition of the palladium(0) catalyst to the aryl diazonium salt, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.gov

For stilbene (B7821643) synthesis , both symmetrical and unsymmetrical stilbenes can be prepared using Heck reactions or sequential Suzuki-Heck strategies involving arenediazonium salts. The Heck reaction couples the arenediazonium salt with an alkene. For example, symmetrical trans-stilbenes can be synthesized via a double Heck reaction where the diazonium salt is generated in situ and coupled with a vinyl source. orgsyn.org This method is particularly effective for creating compounds like 4,4'-dibromostilbene, which are challenging to produce via other Heck routes. orgsyn.org

Furthermore, a powerful sequential strategy combines the Suzuki and Heck reactions for the synthesis of unsymmetrical stilbenes. rsc.org This involves an initial ultra-fast Suzuki coupling of an arenediazonium salt with potassium vinyltrifluoroborate to generate a styrene (B11656) intermediate in situ. This intermediate then immediately participates in a Heck reaction with a second molecule of the arenediazonium salt to form the stilbene product. This one-pot, sequential approach allows for the rapid construction of complex stilbene architectures within minutes. rsc.org

| Reaction Type | Coupling Partner | Product Class | Key Features | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Potassium vinyltrifluoroborate | Vinylarenes (Styrenes) | Ultra-fast (seconds); tolerates functional groups. | rsc.org |

| Heck Coupling | Vinyl source (e.g., vinyltriethoxysilane) | Symmetrical trans-Stilbenes | Can be performed as a double Heck reaction. | orgsyn.org |

| Sequential Suzuki-Heck | Potassium vinyltrifluoroborate followed by another diazonium salt | Symmetrical or Unsymmetrical Stilbenes | One-pot synthesis; rapid (minutes). | rsc.org |

Spectroscopic and Advanced Analytical Characterization of 4 Carboxybenzenediazonium Modified Systems

Vibrational Spectroscopy for Structural Elucidation of Grafted Layers

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations within the grafted layers, allowing for structural identification and confirmation of successful surface modification.

Infrared (IR) Spectroscopy: Identification of Aromatic and Carboxyl Peaks

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in the 4-carboxybenzenediazonium-modified layers. The presence of characteristic absorption bands confirms the successful grafting of the carboxyphenyl moieties onto the substrate.

The IR spectrum of this compound tetrafluoroborate (B81430) reveals key absorption peaks. researchgate.net Notably, a strong absorption is observed around 1698 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid group. researchgate.net Additionally, peaks at approximately 1611 cm⁻¹ and 1584 cm⁻¹ are attributed to the C=C stretching vibrations within the aromatic ring. researchgate.net The diazo group (N≡N) exhibits a characteristic peak around 2292 cm⁻¹. nih.gov

Following the grafting process, the disappearance of the diazonium peak indicates the successful covalent attachment of the aryl group to the surface. The persistent presence of the aromatic and carboxyl peaks in the IR spectrum of the modified surface confirms the integrity of the grafted carboxyphenyl layer.

Aromatic hydrocarbons, in general, display characteristic absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to carbon-carbon stretching vibrations in the aromatic ring. vscht.cz The C-H stretching vibrations of the aromatic ring are typically observed between 3100-3000 cm⁻¹. vscht.czlibretexts.org The C-O stretching vibration in carboxylic acids generally appears in the range of 1320-1210 cm⁻¹. libretexts.orgspectroscopyonline.com

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Diazo (N≡N) | Stretching | ~2292 | nih.gov |

| Carbonyl (C=O) | Stretching | 1760-1690 | libretexts.org |

| Aromatic C=C | Stretching | 1600-1585 and 1500-1400 | vscht.czlibretexts.org |

| Aromatic C-H | Stretching | 3100-3000 | vscht.czlibretexts.org |

| Carboxyl C-O | Stretching | 1320-1210 | libretexts.orgspectroscopyonline.com |

Raman Spectroscopy (including SERS): Confirmation of Grafting and Orientation

Raman spectroscopy, particularly when enhanced by a plasmonic substrate in Surface-Enhanced Raman Scattering (SERS), is a highly sensitive technique for confirming the covalent grafting of this compound and providing insights into the orientation of the grafted molecules.

A key indicator of successful grafting is the disappearance of the N≡N stretching peak, typically found between 2280–2300 cm⁻¹ in the Raman spectrum of the diazonium salt powder. rsc.org Concurrently, the appearance of a new peak at approximately 410–416 cm⁻¹ is assigned to the Au–C stretching vibration when gold nanoparticles are used as the substrate, providing direct evidence of a covalent Au-C bond. rsc.org The SERS spectra of the modified surfaces also display the characteristic signatures of the phenyl-derivative, including the prominent aryl ring stretching peak. rsc.org

SERS is also instrumental in studying post-functionalization reactions. For instance, after activating the carboxyl groups, the attachment of other molecules, like adenosine (B11128) 5'-monophosphate (AMP), can be monitored by the appearance of new characteristic SERS peaks. rsc.org

The combination of IR and Raman spectroscopy provides a comprehensive picture of the grafted layer's structure. While IR is excellent for identifying functional groups, SERS offers enhanced sensitivity for detecting the direct bond between the aryl group and the substrate, confirming the covalent nature of the attachment.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for determining the elemental composition, chemical states of elements, and bonding configurations within the top few nanometers of a material. It is widely used to characterize surfaces modified with this compound. nih.govresearchgate.net

Elemental Composition and Oxidation States of Surface Species

XPS survey scans provide the elemental composition of the modified surface, confirming the presence of carbon, oxygen, and nitrogen from the grafted 4-carboxyphenyl groups. High-resolution XPS spectra of the individual elements offer detailed information about their chemical environment and oxidation states.

For example, the C 1s spectrum can be deconvoluted into several components representing different carbon bonds, such as C-C/C-H, C-N, and O-C=O from the carboxyl group. The O 1s spectrum can similarly distinguish between the oxygen atoms in the C=O and C-O-H components of the carboxylic acid.

The quantitative analysis of the elemental composition can also provide an estimate of the surface coverage of the grafted layer. For instance, an increase in the atomic percentage of carbon and oxygen on the substrate after modification is a clear indication of successful grafting.

Analysis of Nitrogen Species (e.g., N≡N, N=N, C-N) on Surfaces

High-resolution XPS of the N 1s region is particularly crucial for understanding the bonding and potential side reactions during the diazonium grafting process. The diazonium group (N≡N) has a characteristic binding energy. Its absence in the post-grafting XPS spectrum confirms the loss of the dinitrogen molecule and the formation of a covalent bond between the aryl group and the surface.

In some cases, side reactions can lead to the formation of azo (N=N) bridges between aryl groups, resulting in multilayer formation. The N 1s spectrum can be used to identify and quantify these different nitrogen species. For example, the N 1s signal can be deconvoluted to distinguish between C-N bonds and any remaining N=N linkages. nih.gov The ability to identify different nitrogen species is critical for controlling the structure and properties of the grafted film. nih.gov

| Nitrogen Species | Bond Type | Typical XPS N 1s Binding Energy (eV) | Significance |

|---|---|---|---|

| Amine/Amide | C-N | ~400.5 | Indicates covalent attachment and potential side products. nih.gov |

| Azide (outer N) | N=N=N | ~402.1 | Can be present in precursor or as a side product. nih.gov |

| Azide (central N) | N=N=N | ~405.6 | Can be present in precursor or as a side product. nih.gov |

Depth Profiling of Grafted Films

XPS depth profiling is used to determine the thickness and composition of the grafted film as a function of depth. azom.com This is typically achieved by sputtering the surface with an ion beam (e.g., Ar⁺) and acquiring XPS spectra at different etch times. azom.comresearchgate.net This technique can reveal the homogeneity of the grafted layer and the nature of the interface between the film and the substrate.

Depth profiling can confirm whether a monolayer or a multilayer has been formed. For multilayer films, it can provide information on the composition of the different layers. This is particularly important when investigating the formation of poly(aryl) layers through azo-bridging. By monitoring the elemental signals (C, O, N) as a function of depth, the thickness and uniformity of the this compound-derived film can be accurately assessed. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique utilized to elucidate the molecular structure of chemical compounds. In the context of this compound and its modified systems, ¹H and ¹³C NMR provide critical insights into the arrangement of protons and the carbon framework, respectively.

¹H NMR for Aromatic and Aliphatic Proton Environments.

¹H NMR spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. For aromatic compounds like this compound, the chemical shifts, splitting patterns, and integration of the proton signals in the aromatic region offer valuable information about the substitution pattern on the benzene (B151609) ring.

In the case of this compound tetrafluoroborate, a predicted ¹H NMR spectrum in deuterated acetonitrile (B52724) (CD₃CN) would be expected to show distinct signals for the aromatic protons. The protons on the benzene ring, being in different electronic environments due to the presence of the diazonium and carboxyl groups, would likely appear as doublets in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm. Specifically, the protons ortho to the diazonium group would be the most deshielded and thus resonate at the highest frequency, while the protons ortho to the carboxyl group would be at a slightly lower frequency.

¹³C NMR for Carbon Skeletal Analysis.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment.

For this compound, the ¹³C NMR spectrum would be expected to show several signals corresponding to the different carbon atoms in the benzene ring and the carboxyl group. The carbon atom attached to the diazonium group would be significantly downfield due to the strong electron-withdrawing nature of the N₂⁺ group. The carboxyl carbon would also appear at a characteristic downfield position. The other aromatic carbons would have chemical shifts in the typical aromatic region (around 120-150 ppm).

Although a specific experimental ¹³C NMR spectrum for this compound is not provided in the search results, predicted spectra and data for related compounds can offer insights. For example, a predicted ¹³C NMR spectrum for benzoin (B196080) in water shows aromatic carbons in the range of 128-139 ppm and a carbonyl carbon at around 198 ppm. hmdb.ca For this compound, the carbon attached to the diazonium group would likely be even further downfield.

| Predicted ¹³C NMR Chemical Shifts (ppm) for this compound |

| Carbon Atom |

| Carboxyl Carbon |

| C-1 (attached to -N₂⁺) |

| C-2, C-6 |

| C-3, C-5 |

| C-4 (attached to -COOH) |

Note: The above data is predictive and based on general principles and data for related compounds.

Electrochemical Characterization for Surface Modification and Reactivity.

Electrochemical techniques are pivotal in studying the modification of surfaces with this compound and characterizing the resulting layers. These methods provide information on the grafting process, the properties of the modified surface, and its subsequent reactivity.

Cyclic Voltammetry (CV) for Reduction Peaks and Film Blocking Effects.

Cyclic voltammetry is a widely used electrochemical technique to investigate the reduction of this compound salts and the formation of organic layers on electrode surfaces. The CV of this compound typically shows an irreversible reduction peak corresponding to the reduction of the diazonium group, leading to the formation of a carboxyphenyl radical that subsequently grafts onto the electrode surface. researchgate.net

The position and shape of this reduction peak can be influenced by factors such as the concentration of the diazonium salt and the scan rate. researchgate.netnih.gov In some cases, a second reduction peak at a more negative potential may be observed, which is attributed to the reduction of the aryl radical. researchgate.net

Successive CV scans often show a decrease in the peak current, indicating the formation of a passivating layer on the electrode surface that blocks the electron transfer to the unreacted diazonium salt in the solution. researchgate.netresearchgate.net This blocking effect is a key indicator of successful surface modification. The extent of this passivation can be quantified by examining the response of a redox probe, such as [Fe(CN)₆]³⁻/⁴⁻, at the modified electrode. A significant decrease in the peak currents of the redox probe after modification confirms the formation of a blocking film. researchgate.net

The number of grafted layers can be controlled by the concentration of the diazonium salt and the number of CV cycles. nih.gov Studies have shown a linear relationship between the number of grafted layers and the concentration of this compound. nih.gov

| Cyclic Voltammetry Data for this compound Grafting |

| Parameter |

| Reduction Peak Potential |

| Effect of Concentration |

| Film Blocking Effect |

Electrochemical Impedance Spectroscopy (EIS) for Surface Properties and Sensing.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the properties of modified electrode surfaces. By applying a small amplitude AC potential over a range of frequencies, EIS can provide information about the charge transfer resistance (Rct), capacitance, and other properties of the electrode-electrolyte interface.

When a surface is modified with a 4-carboxyphenyl layer, an increase in the charge transfer resistance is typically observed. rsc.org This increase is due to the insulating nature of the organic film, which hinders the access of a redox probe to the electrode surface. The Nyquist plot, which represents the imaginary part of the impedance versus the real part, often shows a larger semicircle for the modified electrode compared to the bare electrode, corresponding to the increased Rct. rsc.orgresearchgate.net

EIS is also a valuable tool for developing electrochemical sensors based on this compound modified surfaces. The covalent attachment of recognition elements, such as antibodies, to the carboxyl groups of the grafted layer can be monitored by changes in the impedance spectrum. rsc.org The subsequent binding of an analyte to the recognition element can then be detected as a further change in the impedance, providing a basis for a sensing platform. rsc.orgnih.gov

| Electrochemical Impedance Spectroscopy Findings for Modified Surfaces |

| Parameter |

| Charge Transfer Resistance (Rct) |

| Nyquist Plot |

| Sensing Applications |

Chronoamperometry for Controlled Grafting.

Chronoamperometry is an electrochemical technique where a constant potential is applied to the working electrode, and the resulting current is measured as a function of time. This method can be used for the controlled grafting of this compound onto electrode surfaces.

By stepping the potential to a value where the diazonium salt is reduced, a current transient is observed. The initial high current corresponds to the reduction of the diazonium salt at the electrode surface, leading to the formation of the carboxyphenyl layer. As the surface becomes covered, the current decays over time, indicating the passivation of the electrode. This technique allows for a degree of control over the thickness and coverage of the grafted film by adjusting the applied potential and the duration of the electrolysis.

Chronoamperometry has been employed for the electropolymerization of other monomers onto surfaces previously modified with this compound, demonstrating its utility in the fabrication of more complex surface architectures. researchgate.net

Microscopy Techniques for Surface Morphology

The modification of surfaces with this compound results in the formation of thin organic films. The morphology, uniformity, thickness, and roughness of these films are critical parameters that influence the final properties of the modified material. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful high-resolution imaging techniques extensively utilized for the detailed characterization of these surface features. stanford.eduresearchgate.netzeiss.com

Scanning Electron Microscopy (SEM) for Film Uniformity

Scanning Electron Microscopy (SEM) is a versatile technique that provides high-resolution imaging of a material's surface topography. mdpi.comnrel.gov By scanning a focused beam of electrons over the sample, SEM can generate detailed images that reveal information about the uniformity and integrity of the this compound-derived films.

SEM analysis is instrumental in visually assessing the homogeneity of the deposited organic layer. It can effectively identify the presence of aggregates, cracks, or other defects that may arise during the modification process. The high magnification capabilities of SEM allow for the examination of the film's microstructure, ensuring that the modification has resulted in a consistent and well-distributed layer across the substrate. nih.govresearchgate.net Furthermore, when combined with Energy-Dispersive X-ray Spectroscopy (SEM-EDX), it can provide elemental mapping of the surface, confirming the distribution of the carboxyphenyl groups. mdpi.com

The uniformity of the film is a crucial factor, as it directly impacts the reproducibility and performance of the modified surface in various applications. vaccoat.comspectraresearch.com Variations in film thickness or the presence of inconsistencies can lead to unpredictable behavior. SEM imaging, therefore, serves as a primary quality control method in the fabrication of devices and materials based on this compound-modified surfaces. researchgate.net

Atomic Force Microscopy (AFM) for Film Thickness and Roughness

Atomic Force Microscopy (AFM) is a powerful tool for characterizing the three-dimensional topography of surfaces at the nanoscale. oxinst.comnih.gov It operates by scanning a sharp tip attached to a cantilever across the sample surface, providing precise measurements of surface features. ualberta.ca For surfaces modified with this compound, AFM is invaluable for quantifying two key parameters: film thickness and surface roughness. researchgate.net

The thickness of the grafted organic layer can be accurately determined by creating a scratch in the film and then imaging the step height between the modified and unmodified areas. researchgate.net This method provides a direct measurement of the film thickness. Studies have shown that the thickness of the deposited layer can be controlled by varying the experimental conditions of the diazotization and grafting process.

Surface roughness is another critical parameter that influences the interfacial properties of the modified material. stanford.edu AFM provides quantitative data on surface roughness, typically expressed as the root-mean-square (RMS) roughness. nih.gov The modification of a surface with this compound can either increase or decrease the initial surface roughness depending on the substrate and the reaction conditions. For instance, the grafting process can lead to a smoother surface by filling in small-scale irregularities. researchgate.net

Below is a table summarizing representative AFM data for surfaces modified with diazonium compounds, illustrating the typical range of film thickness and roughness values obtained.

| Diazonium Compound | Substrate | Film Thickness (nm) | RMS Roughness (nm) |

| 4-Nitrobiphenyldiazonium | Pyrolyzed Photoresist Film | 2.2 | Not Reported |

| Nitroazobenzene (NAB) | Pyrolyzed Photoresist Film | 4.5 - 6.3 | Not Reported |

| Y2O3 (sputter deposited) | Not Applicable | Not Applicable | 13.6 |

| Y2O3 (thermally oxidized) | Not Applicable | Not Applicable | 23.7 |

| Y2O3 (template assisted) | Not Applicable | Not Applicable | 61.7 |

Table 1: Representative AFM data for diazonium-modified surfaces and related materials, showing film thickness and roughness values. Data adapted from various studies. researchgate.net

The precise control and characterization of film thickness and roughness, as enabled by AFM, are essential for tailoring the properties of this compound-modified systems for specific applications. nih.gov

Computational and Theoretical Investigations of 4 Carboxybenzenediazonium

Quantum Chemical Calculations (e.g., DFT, Ab Initio)